molecular formula C6H11NO6 B12711114 Ammonium isoascorbate CAS No. 93858-76-5

Ammonium isoascorbate

Cat. No.: B12711114
CAS No.: 93858-76-5
M. Wt: 193.15 g/mol
InChI Key: GQYHDFIXEPEHIC-RKJRWTFHSA-O
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Description

Ammonium isoascorbate is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.15 g/mol . It is a crystalline powder that is soluble in water. This compound is derived from isoascorbic acid, which is an epimer of ascorbic acid (vitamin C). This compound is primarily used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium isoascorbate is typically synthesized by reacting isoascorbic acid with ammonia. The reaction involves the formation of a monoammonium salt of isoascorbic acid. The general reaction can be represented as follows:

Isoascorbic Acid+AmmoniaAmmonium Isoascorbate\text{Isoascorbic Acid} + \text{Ammonia} \rightarrow \text{this compound} Isoascorbic Acid+Ammonia→Ammonium Isoascorbate

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of isoascorbic acid with ammonia under specific conditions to ensure high yield and purity. The reaction is usually carried out in aqueous solution, and the product is then crystallized and purified .

Chemical Reactions Analysis

Types of Reactions: Ammonium isoascorbate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dehydroisoascorbic acid.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed:

Scientific Research Applications

Ammonium isoascorbate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ammonium isoascorbate primarily involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant action include the reduction of ROS and the regeneration of other antioxidants .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific antioxidant properties and its ability to act as a reducing agent in various chemical reactions. Its solubility in water and stability under different conditions make it a versatile compound for industrial and research applications.

Properties

CAS No.

93858-76-5

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

azanium;(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate

InChI

InChI=1S/C6H7O6.H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;1H3/q-1;/p+1/t2-,5-;/m1./s1

InChI Key

GQYHDFIXEPEHIC-RKJRWTFHSA-O

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[NH4+]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[NH4+]

Origin of Product

United States

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